molecular formula C13H15N3O3 B1329694 Tryptophylglycine CAS No. 7360-09-0

Tryptophylglycine

Cat. No. B1329694
CAS RN: 7360-09-0
M. Wt: 261.28 g/mol
InChI Key: UYKREHOKELZSPB-UHFFFAOYSA-N
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Description

Synthesis of Trp-Gly

The synthesis of Trp-Gly pseudodipeptides has been explored through the creation of 3-amino-delta-valerolactams, which were then converted into various pseudodipeptides including Fmoc-[Trp-Gly]. This process involved conjugate addition and Curtius rearrangement, demonstrating a method for producing constrained dipeptides that can serve as surrogates for traditional dipeptides in peptide synthesis .

Molecular Structure Analysis

Conformational studies of the Trp-Gly surrogate within tripeptide analogues revealed that different diastereomers can adopt distinct structures. Specifically, diastereomer 17a was found to adopt a gamma-turn/distorted type II beta-turn structure, while diastereomer 17b primarily adopted a gamma-turn structure. These findings were determined through NMR experiments and molecular modeling calculations, providing insight into the potential secondary structures that Trp-Gly containing peptides can form .

Chemical Reactions Analysis

The Trp-His-Gly-Arg derived macrocycle of moroidin was synthesized using a series of reactions including the Horner–Wadsworth–Emmons reaction. This synthesis pathway highlights the chemical reactivity of the Trp-Gly sequence within a larger peptide context and demonstrates the utility of such reactions in constructing complex peptide structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of Trp-Gly can be inferred from studies on related systems. For instance, the folding dynamics of the Trp-cage miniprotein, which contains a Gly residue, have been investigated using time-resolved vibrational spectroscopy and molecular dynamics simulations. These studies provide evidence for a native-like intermediate in the folding pathway and offer insights into the stability and conformational preferences of peptides containing Trp and Gly residues .

Additionally, the crystal structure of a human tRNA(Gly) microhelix has been resolved, which, while not directly related to the Trp-Gly dipeptide, provides context for the role of Gly in tRNA and protein synthesis. The structure of the microhelix and the surrounding water network at high resolution offers a detailed view of the interactions that Gly residues can participate in within biological molecules .

Scientific Research Applications

Molecular Dynamics and Quantum Chemical Calculations

Tryptophyl-glycine (Trp-Gly) has been studied through molecular dynamic simulations and high-level correlated ab initio quantum chemical calculations. This research provides insights into the structures of different Trp-Gly conformers coexisting in the gas phase, contributing to the understanding of peptide behavior at a molecular level (Valdés, Řeha, & Hobza, 2006).

Double Resonance Laser Spectroscopy

The peptides Trp-Gly, among others, have been investigated using UV–UV and IR–UV hole burning spectroscopy. This study is significant for understanding the conformations and interactions of these peptides, which is crucial in fields like biochemistry and molecular biology (Huenig & Kleinermanns, 2004).

Electrochemical Detection Applications

Research has been conducted on the electrochemical behavior of tryptophan and its derivatives, including Trp-Gly, at modified electrodes. These studies are foundational for developing sensitive methods for detecting these compounds, which can be applied in various analytical and clinical settings (Nan, Feng, Li, Ping, & Qin, 2002).

Fluorescence Spectroscopy in Protein Research

Trp-Gly has been used in the study of glycolipid transfer protein (GLTP) to explore the protein's structure and dynamics via fluorescence spectroscopy. This approach provides valuable insights into protein conformational changes, essential for understanding protein function in biological processes (Li et al., 2004).

Photocatalytic CO2 Reduction

Innovative research has utilized treated rape pollen (TRP), a biological material, as a metal-free catalyst for visible-light-driven photocatalytic CO2 reduction. This approach, involving natural materials, opens new avenues in sustainable energy research, showing the potential for using biological components in energy conversion processes (Jiang et al., 2018).

Spectrofluorometric Reagents in Enzyme Detection

Trp-Gly-functional nanomaterials have been explored as spectrofluorometric reagents for enzyme detection. This approach is significant for developing new methods to detect and analyze enzymes, which is crucial in biochemical research and diagnostic applications (Zhen, Li, Huang, & Long, 2008).

Future Directions

While specific future directions for research on Trp-Gly are not mentioned in the search results, it’s clear that further studies could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential biological roles. Additionally, given the antimicrobial activity of some tryptophan-rich peptides , Trp-Gly could potentially be explored in this context.

properties

IUPAC Name

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKREHOKELZSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tryptophyl-Glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

7360-09-0
Record name Glycine, N-L-tryptophyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Trp-Gly?

A1: The molecular formula of Trp-Gly is C13H15N3O3. Its molecular weight is 261.28 g/mol.

Q2: What spectroscopic techniques have been used to characterize Trp-Gly?

A2: Researchers have employed various spectroscopic methods to analyze Trp-Gly, including:

  • UV absorption spectroscopy: This technique has been used to study the chromophoric contributions of the tryptophan side chain and the peptide bond in Trp-Gly. [] [] []
  • Circular dichroism (CD) spectroscopy: CD spectroscopy has been utilized to investigate the conformation of Trp-Gly and identify potential interactions between its aromatic residues. [] []
  • Infrared (IR) spectroscopy: IR spectroscopy, particularly in combination with UV double resonance techniques, has been used to identify specific vibrational modes and conformational preferences of Trp-Gly in the gas phase. [] [] []
  • Nuclear magnetic resonance (NMR) spectroscopy: NMR, specifically proton (1H) NMR, has been employed to determine the conformation of Trp-Gly in solution and characterize its interactions with other molecules like DNA and guanine. [] [] [] []
  • Raman Spectroscopy: Surface-enhanced Raman spectroscopy has been used to study the adsorption of Trp-Gly on silver surfaces and elucidate the binding modes. []
  • Mass Spectrometry: This technique, often coupled with fragmentation methods like collision-induced dissociation (CID), is crucial for determining the sequence and molecular weight of Trp-Gly and related peptides. []

Q3: How does Trp-Gly interact with DNA?

A3: Studies suggest that the tryptophan residue in Trp-Gly plays a significant role in its interaction with DNA. The indole ring of tryptophan can intercalate between DNA base pairs, particularly favoring GC-rich regions. [] This interaction leads to increased thermal stability of the DNA helix, as evidenced by an increase in the melting temperature (Tm). []

Q4: Does Trp-Gly show selectivity for specific DNA sequences?

A4: While Trp-Gly exhibits a preference for GC-rich regions, research indicates that there is no direct correlation between the percentage of GC content in natural DNA and the degree of thermal stabilization induced by the dipeptide. []

Q5: Does Trp-Gly interact with other molecules besides DNA?

A5: Yes, Trp-Gly has been shown to interact with other molecules, including:* Guanine: Research indicates that Trp-Gly can interact with guanine through a combination of stacking interactions between the tryptophan indole ring and the guanine base, and hydrogen bonding between the peptide backbone and guanine. [] []* Silver surfaces: Raman spectroscopy studies reveal that Trp-Gly adsorbs onto silver surfaces through both its carboxylate and amino groups. []

Q6: What is the biological relevance of Trp-Gly's interactions?

A6: While Trp-Gly itself may not have direct biological functions, understanding its interactions with biomolecules like DNA and guanine provides valuable insights into the molecular recognition processes involving tryptophan-containing peptides.

Q7: Have there been computational studies on Trp-Gly?

A7: Yes, computational chemistry techniques, such as ab initio calculations and density functional theory (DFT), have been employed to study the conformational preferences of Trp-Gly in the gas phase. [] [] These studies provide valuable information about the lowest energy conformers and their structural characteristics.

Q8: What is known about the structure-activity relationship (SAR) of Trp-Gly and its analogs?

A8: SAR studies are essential to understand how structural modifications impact the activity of a compound. While specific SAR data for Trp-Gly might be limited within the provided research, several studies highlight the importance of:* The Tryptophan residue: The indole ring of tryptophan is crucial for interactions with DNA and other molecules. [] [] [] Modifications to this ring system could significantly alter the binding affinity and selectivity of the peptide. []* Peptide length and sequence: Studies with longer peptides containing the Trp-Gly motif, like Trp-Gly-Gly, suggest that the overall peptide length and sequence influence its conformational preferences and interactions with other molecules. [] [] [] []

Q9: Are there strategies to improve the stability of Trp-Gly?

A9: General strategies for improving peptide stability include:* Chemical modifications: Introducing specific chemical modifications to the peptide backbone or side chains can enhance resistance to enzymatic degradation.* Formulation optimization: Choosing appropriate excipients and optimizing formulation parameters like pH and buffer systems can significantly impact peptide stability.

Q10: What analytical methods are used to study Trp-Gly?

A11: Besides the spectroscopic techniques mentioned earlier, researchers employ various analytical methods to characterize and quantify Trp-Gly, including:* High-performance liquid chromatography (HPLC): HPLC is widely used to purify and analyze peptides like Trp-Gly. []* Mass spectrometry (MS): MS is a powerful tool for identifying and quantifying peptides based on their mass-to-charge ratio. []* Electrophoresis: Techniques like gel electrophoresis can be used to separate and analyze peptides based on their size and charge.

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